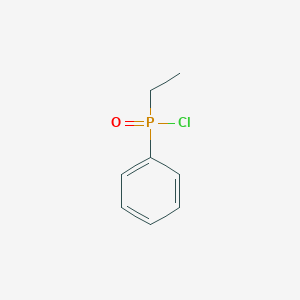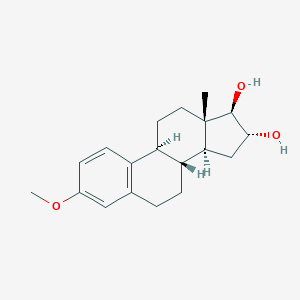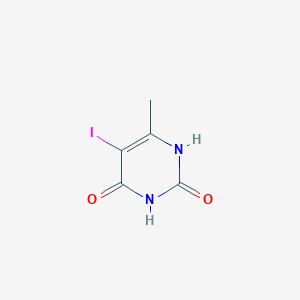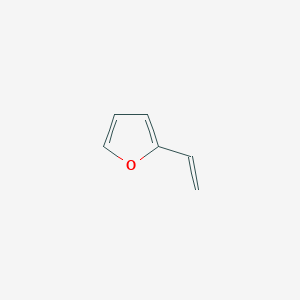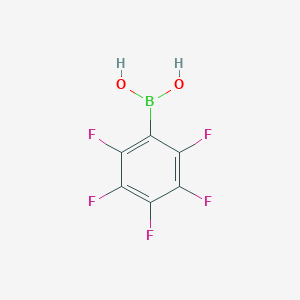
3,5-Diphenyl-1H-pyrazole
Übersicht
Beschreibung
3,5-Diphenyl-1H-pyrazole is a compound obtained through the condensation of dibenzoylmethane and thiosemicarbazide. It has been studied for various chemical and physical properties, including its synthesis methods, molecular structure, and potential applications in different fields due to its unique characteristics.
Synthesis Analysis
The synthesis of 3,5-Diphenyl-1H-pyrazole involves a condensation reaction between dibenzoylmethane and thiosemicarbazide in acetic acid, utilizing both conventional heating and microwave irradiation methods. This process highlights the compound's accessible synthesis routes for further chemical and pharmacological investigations (Akbas et al., 2017).
Molecular Structure Analysis
The molecular structure of 3,5-Diphenyl-1H-pyrazole has been confirmed through various spectroscopic methods, including IR, ^1H, and ^13C NMR, along with X-ray diffraction. The geometry optimization was performed using density functional theory (DFT) methods, emphasizing the compound’s stable structure suitable for further modification and analysis (Akbas et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 3,5-Diphenyl-1H-pyrazole includes its participation in various chemical reactions, such as photocyclisation with high quantum yield and homolytic cleavage of carbon–halogen bonds assisted by intramolecular radical complexation. These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis (Grimshaw & Silva, 1979).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis :
- Synthesis Methods : 3,5-Diphenyl-1H-pyrazole is synthesized via condensation reactions involving dibenzoylmethane and thiosemicarbazide, among other methods. The synthesized compound's structure is confirmed through various spectroscopic techniques and geometry optimization is conducted using density functional theory (DFT) methods (Akbas et al., 2017).
- Structural Characteristics : The molecule's structure, including the dihedral angles formed by phenyl rings with the pyrazole ring, is explored through X-Ray crystallography and is found to crystallize in certain monoclinic space groups (Kansız et al., 2018).
Biological and Pharmacological Research :
- Cytotoxic and Oxidative Effects : 3,5-Diphenyl-1H-pyrazole's cytotoxic and oxidative effects on human peripheral blood cells are investigated, highlighting its potential application in medical research (Akbas et al., 2017).
- Antimicrobial and Antioxidant Activities : Compounds derived from 3,5-Diphenyl-1H-pyrazole are synthesized and evaluated for their antimicrobial activities against various bacteria and their potential as corrosion inhibitors. Their chemical structures are correlated with these activities, suggesting potential applications in antimicrobial treatments and corrosion prevention (Sayed et al., 2018).
- Pharmacological Activities : Derivatives of 3,5-Diphenyl-1H-pyrazole exhibit antiarrhythmic, sedative, and platelet antiaggregating activities, suggesting their potential use in developing new pharmacological agents (Bruno et al., 1990).
Electrochemical and Material Science Applications :
- Electrocatalyzed Reactions : The electrocatalyzed N–N coupling and ring cleavage reactions of 3,5-Diphenyl-1H-pyrazole are studied, leading to the electro-organic synthesis of new heterocyclic compounds. This highlights its utility in synthetic organic chemistry and materials science (Zandi et al., 2021).
- Corrosion Inhibition : 3,5-Diphenyl-1H-pyrazole derivatives are examined as corrosion inhibitors, indicating their potential applications in protecting materials against corrosion (Ouici et al., 2016).
Theoretical and Computational Studies :
- Vibrational Spectroscopic Studies : Detailed vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO, and NBO analyses of 3,5-Diphenyl-1H-pyrazole derivatives are performed to understand their electronic properties and potential applications in various fields (Demir et al., 2016).
Optical Properties and Luminescence :
- Photoluminescence Properties : Studies on 3,5-Diphenyl-1H-pyrazole derivatives with anthryl chromophores reveal their absorption and fluorescence properties, indicating potential applications in materials science and sensor technology (Dong et al., 2013).
Wirkmechanismus
C15H12N2C_{15}H_{12}N_{2}C15H12N2
. This compound has been studied for its various properties and potential applications. Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action
It has been used in the synthesis of a highly luminescent pyrazolate-bridged platinum (ii) complex . The bridging pyrazolate ligand in this complex causes a close Pt–Pt interaction
Biochemical Pathways
The compound has been involved in the formation of a luminescent platinum (ii) complex, indicating its potential role in photophysical processes .
Result of Action
The compound has been associated with the generation of a highly luminescent platinum (ii) complex . This suggests that 3,5-Diphenylpyrazole may have potential applications in the field of luminescent materials.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-diphenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKUYQCEJILEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061565 | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Diphenylpyrazole | |
CAS RN |
1145-01-3 | |
| Record name | 3,5-Diphenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diphenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diphenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-Diphenyl-1H-pyrazole?
A1: 3,5-Diphenyl-1H-pyrazole has the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol. []
Q2: What spectroscopic data is available for 3,5-Diphenyl-1H-pyrazole?
A2: Researchers have characterized 3,5-Diphenyl-1H-pyrazole using various spectroscopic methods, including IR, 1H NMR, and 13C NMR. [, ] These techniques provide detailed information about the compound's structure and bonding.
Q3: Have any crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives been reported?
A3: Yes, several crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives have been reported, including those complexed with metals like copper(II), silver(I), and cobalt(II). [, , , , ] These structures provide insights into the coordination chemistry and potential applications of these compounds.
Q4: How does modifying the structure of 3,5-Diphenyl-1H-pyrazole affect its biological activity?
A4: Research suggests that introducing various substituents on the 3,5-Diphenyl-1H-pyrazole scaffold significantly influences its pharmacological profile. For instance, researchers observed that N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives exhibited notable analgesic activity in mice. [] Similarly, incorporating esters, 2-dialkylaminoethyl ethers, and N-substituted carbamates into the 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole structure led to compounds with depressant, antiarrhythmic, and analgesic activities. []
Q5: Which structural modifications enhance the platelet antiaggregating activity of 3,5-Diphenyl-1H-pyrazole derivatives?
A5: Studies show that introducing specific functional groups, such as propanamides, propanamines, and ethanamines at the 4-hydroxy position of 3,5-Diphenyl-1H-pyrazole, resulted in compounds with enhanced platelet antiaggregating activity, often surpassing the potency of acetylsalicylic acid. []
Q6: What is the impact of incorporating a pyrimidine ring into the 3,5-Diphenyl-1H-pyrazole structure?
A6: Incorporating a pyrimidine ring at the 1-position of 3,5-Diphenyl-1H-pyrazole, specifically creating 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, led to compounds demonstrating notable platelet antiaggregating activity, even surpassing acetylsalicylic acid in some cases. []
Q7: What biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives?
A7: A wide range of biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives, including:
- Anti-inflammatory activity [, , , , , , ]
- Analgesic activity [, , , , ]
- Antipyretic activity [, , ]
- Antiarrhythmic activity [, , , , ]
- Hypotensive activity [, , ]
- Platelet antiaggregating activity [, , , , , , ]
- Sedative activity [, , , ]
- Local anesthetic activity [, , , , , , ]
Q8: Have any in vivo studies been conducted to evaluate the efficacy of 3,5-Diphenyl-1H-pyrazole derivatives?
A8: Yes, various studies have investigated the in vivo efficacy of 3,5-Diphenyl-1H-pyrazole derivatives using animal models. These studies have primarily focused on evaluating their anti-inflammatory, analgesic, antipyretic, antiarrhythmic, hypotensive, and sedative effects in mice and rats. [, , , , , , , , ]
Q9: Has 3,5-Diphenyl-1H-pyrazole or its derivatives been tested in clinical trials for any therapeutic indication?
A9: Currently, there are no published reports of clinical trials involving 3,5-Diphenyl-1H-pyrazole or its derivatives for any specific therapeutic indication.
Q10: Does 3,5-Diphenyl-1H-pyrazole exhibit any catalytic activity?
A10: While 3,5-Diphenyl-1H-pyrazole itself is not widely reported as a catalyst, its derivatives, particularly copper(II) complexes, have been explored as potential catalysts in ethylene polymerization reactions. [, ]
Q11: How is 3,5-Diphenyl-1H-pyrazole typically synthesized?
A11: Several methods have been reported for the synthesis of 3,5-Diphenyl-1H-pyrazole:
- Condensation of dibenzoylmethane with hydrazine hydrate [, ]
- Reaction of chalcone epoxide with hydrazine hydrate followed by dehydration [, ]
- One-pot synthesis from chalcones and hydrazine under mechanochemical ball milling [, ]
Q12: What analytical techniques are used to characterize and quantify 3,5-Diphenyl-1H-pyrazole?
A12: Various analytical techniques are employed to characterize and quantify 3,5-Diphenyl-1H-pyrazole and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information. [, ]
- Infrared (IR) spectroscopy: Reveals functional group presence and bonding information. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern. []
- X-ray diffraction (XRD): Determines the crystal structure and arrangement of molecules. [, , , , ]
- Elemental analysis: Confirms the elemental composition of the compound. []
Q13: Have computational methods been used to study 3,5-Diphenyl-1H-pyrazole?
A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been utilized to investigate the geometry optimization of 3,5-Diphenyl-1H-pyrazole. These calculations provide insights into the electronic structure and properties of the molecule. []
Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 3,5-Diphenyl-1H-pyrazole derivatives?
A14: While QSAR studies have not been extensively reported for 3,5-Diphenyl-1H-pyrazole derivatives, the observed structure-activity relationships suggest their potential application in developing predictive models for specific biological activities. []
Q15: What is known about the stability of 3,5-Diphenyl-1H-pyrazole and its derivatives?
A15: While specific stability data for 3,5-Diphenyl-1H-pyrazole is limited within the provided research, its derivatives, specifically gold(I) complexes with phosphine ligands, exhibited varying degrees of stability in biologically relevant media. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








